N-methyl-2-(4-(3-(thiophen-2-yl)ureido)phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, which this compound is a part of, has been a topic of interest in recent years . Thiophene derivatives are synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been studied extensively. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Pharmacological Properties and Potential Applications
Non-peptide Cholecystokinin-B (CCKB) Receptor Antagonists : A study explored the pharmacological properties of ureido-acetamide members, including compounds with similar structures to N-methyl-2-(4-(3-(thiophen-2-yl)ureido)phenyl)acetamide. These compounds were identified as potent and selective non-peptide CCKB receptor antagonists, displaying nanomolar affinity for CCKB receptors across various species. Such compounds, including RP 69758 and RP 72540, showed significant selectivity for CCKB versus CCKA receptors and high affinity for gastrin binding sites in the stomach, indicating potential applications in exploring physiological functions of CCKB receptors and gastrin receptor antagonism (Bertrand et al., 1994).
Anticancer Activity : Another research focused on 5-methyl-4-phenyl thiazole derivatives, structurally related to this compound, which were synthesized and evaluated for their anticancer activity. Among these, certain compounds exhibited high selectivity and significant anticancer activity against human lung adenocarcinoma cells, indicating the potential of similar structures for anticancer applications (Evren et al., 2019).
Chemoselective Acetylation for Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, an intermediate structurally related to the compound of interest, was synthesized using chemoselective monoacetylation for the natural synthesis of antimalarial drugs. This study provides insights into the potential application of similar compounds in the synthesis and development of antimalarial and other therapeutic agents (Magadum & Yadav, 2018).
Synthesis of Ureido Sugars : Research on the synthesis of new ureido sugars, derivatives of 2-amino-2-deoxy-D-glucose and amino acids, illustrates the chemical versatility and potential utility of compounds like this compound in developing novel biochemical compounds with possible applications in medicinal chemistry and drug development (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Future Directions
properties
IUPAC Name |
N-methyl-2-[4-(thiophen-2-ylcarbamoylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-15-12(18)9-10-4-6-11(7-5-10)16-14(19)17-13-3-2-8-20-13/h2-8H,9H2,1H3,(H,15,18)(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSOTCSZZXDUCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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